1,3-Propanedithiol

Catalog No.
S593279
CAS No.
109-80-8
M.F
C3H8S2
M. Wt
108.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanedithiol

CAS Number

109-80-8

Product Name

1,3-Propanedithiol

IUPAC Name

propane-1,3-dithiol

Molecular Formula

C3H8S2

Molecular Weight

108.23 g/mol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

ZJLMKPKYJBQJNH-UHFFFAOYSA-N

SMILES

C(CS)CS

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water; miscible in fat

Synonyms

1,3-propanedithiol

Canonical SMILES

C(CS)CS

Protecting Aldehydes and Ketones:

One of the most prominent uses of 1,3-propanedithiol lies in protecting carbonyl functional groups, particularly aldehydes and ketones. It reacts with these groups to form cyclic dithioacetals or 1,3-dithianes. These dithianes are stable under various reaction conditions, allowing researchers to perform manipulations on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the dithiane can be readily cleaved back to the original aldehyde or ketone using mild conditions []. This reversible protection strategy is crucial for the selective synthesis of complex organic molecules [].

Synthesis of Functionalized Molecules:

,3-Propanedithiol serves as a valuable building block in the synthesis of various functionalized molecules. It can participate in various reactions, including:

  • Formation of thioketals and thioacetals: By reacting with ketones and aldehydes under acidic conditions, it yields thioketals and thioacetals, respectively. These compounds possess unique properties and find applications in diverse fields [].
  • Preparation of cyclic dithioacetal derivatives: As mentioned earlier, 1,3-propanedithiol readily forms cyclic dithioacetals with carbonyl compounds. These cyclic derivatives can be further modified to introduce functionalities or participate in subsequent reactions [].
  • Synthesis of metal complexes: 1,3-Propanedithiol's ability to chelate with metal ions makes it a useful ligand in the preparation of metal complexes. These complexes possess various catalytic and other functional properties depending on the chosen metal [].

1,3-Propanedithiol, with the chemical formula C3H8S2\text{C}_3\text{H}_8\text{S}_2, is a dithiol characterized by two thiol groups (-SH) attached to a three-carbon chain. This compound is a colorless liquid known for its strong and unpleasant odor, which resembles that of rotten cabbage. It is soluble in water and organic solvents, making it versatile in various chemical applications. Due to its reactivity, 1,3-propanedithiol plays a significant role as a reagent in organic synthesis and coordination chemistry .

  • Formation of Dithianes: It reacts with carbonyl compounds (aldehydes and ketones) to form 1,3-dithianes through thioacetalization. This reaction is reversible and allows for the protection of carbonyl groups in synthetic pathways .
  • Chelation with Metal Ions: The compound can react with metal ions to form chelate complexes. For instance, it can coordinate with iron to produce diiron propanedithiolate hexacarbonyl, showcasing its utility in inorganic synthesis .
  • Umpolung Chemistry: The reactivity of 1,3-propanedithiol exemplifies the concept of umpolung, where the typical reactivity of functional groups is inverted, allowing for unique synthetic strategies .

1,3-Propanedithiol can be synthesized through several methods:

  • From Propylene Oxide: A common laboratory synthesis involves the reaction of propylene oxide with hydrogen sulfide under acidic conditions.
  • From Ethylene Glycol: Another method includes the reaction of ethylene glycol with hydrogen sulfide.
  • Thioacetalization: It can also be produced by thioacetalization reactions involving carbonyl compounds and hydrogen sulfide .

1,3-Propanedithiol has several important applications:

  • Organic Synthesis: It is primarily used for the protection of carbonyl compounds during organic synthesis. The formation of dithianes allows chemists to mask reactive carbonyls temporarily .
  • Coordination Chemistry: The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals: It is involved in the synthesis of certain pharmaceutical compounds such as tiapamil, which is used as an antihypertensive agent .

While specific interaction studies on 1,3-propanedithiol are scarce, its reactivity suggests that it may interact with various biological systems through thiol-disulfide exchange reactions. These interactions could influence enzyme activity and cellular redox states. Further research into its interactions could elucidate potential therapeutic uses or toxicological effects associated with exposure to this compound .

Several compounds share structural or functional similarities with 1,3-propanedithiol. Here are some notable examples:

CompoundStructureUnique Features
1,2-EthanedithiolC2H6S2\text{C}_2\text{H}_6\text{S}_2Shorter chain; used similarly for thioacetalization
1,4-ButanedithiolC4H10S2\text{C}_4\text{H}_{10}\text{S}_2Longer chain; exhibits different reactivity patterns
2-MercaptoethanolC2H6OS\text{C}_2\text{H}_6\text{OS}Contains an alcohol group; used extensively in biochemistry

Uniqueness of 1,3-Propanedithiol:

  • The three-carbon chain allows for distinct steric effects compared to shorter or longer dithiols.
  • Its strong odor serves as a distinguishing feature that impacts handling and safety considerations in laboratory settings.

1,3-Propanedithiol exhibits a pronounced affinity for transition metals, particularly those classified as soft Lewis acids such as mercury(II), iron(II/III), and molybdenum(VI). The compound’s two thiol groups enable κ²-S,S coordination, where the sulfur atoms bind to a single metal center, forming a chelate ring. This coordination mode is influenced by the spacer length between the thiol groups, which impacts the resulting metal-ligand bond angles and overall complex stability [1] [2].

Density functional theory (DFT) studies comparing 1,2- and 1,3-dithiolate coordination to mercury(II) reveal distinct geometric preferences. For 1,3-propanedithiolate, the S–Hg–S bond angles range between 116.2° and 126.0°, significantly larger than the 66.2° angle observed in 1,2-dithiolate analogs [1]. This increased angle reduces ring strain in the five-membered chelate ring formed by 1,3-propanedithiolate, enhancing thermodynamic stability. However, the angles remain far from linearity, suggesting that mercury in such complexes retains a coordination number greater than two, often binding additional ligands such as chloride or water [1] [4].

The chelation behavior of 1,3-propanedithiol extends to iron, where it forms bridged dinuclear complexes. For example, in diiron propanedithiolate hexacarbonyl, the ligand bridges two iron centers via its sulfur atoms, with each iron further coordinated by three terminal carbonyl ligands [5]. This structure underscores the ligand’s flexibility in accommodating multiple metal centers, a feature critical to its catalytic applications.

Table 1: Comparative S–M–S Bond Angles in Dithiolate Complexes

Ligand TypeMetal CenterS–M–S Angle (°)Source
1,3-PropanedithiolateHg(II)116.2–126.0 [1]
1,2-EthanedithiolateHg(II)~66.2 [1]
1,3-PropanedithiolateFe(I)98.5–102.3 [4]

Synthesis of Metal Complexes

The synthesis of metal complexes with 1,3-propanedithiol typically involves reactions between the ligand and metal precursors under controlled conditions. A notable example is the preparation of diiron propanedithiolate hexacarbonyl, a model for hydrogenase enzymes. This complex is synthesized by reacting 1,3-propanedithiol with triiron dodecacarbonyl in a stoichiometric ratio:
$$
2 \, \text{Fe}3(\text{CO}){12} + 3 \, \text{C}3\text{H}6(\text{SH})2 \rightarrow 3 \, \text{Fe}2(\text{S}2\text{C}3\text{H}6)(\text{CO})6 + 3 \, \text{H}_2 + 6 \, \text{CO}
$$
The product, a red diamagnetic solid, features a symmetric structure with two bridging sulfur atoms and six terminal carbonyl ligands [5]. Substitution reactions on this complex demonstrate its reactivity; for instance, carbonyl ligands can be replaced by stronger field ligands such as cyanide (CN⁻) or trimethylphosphine (PMe₃), altering the electronic properties and redox behavior of the complex [4].

Table 2: Synthesis and Substitution Reactions of Diiron Propanedithiolate Complexes

Starting MaterialReagentProductKey Properties
Fe₂(S₂C₃H₆)(CO)₆Et₄NCN(Et₄N)[Fe₂(S₂C₃H₆)(CN)(CO)₅]Enhanced solubility in polar solvents [4]
Fe₂(S₂C₃H₆)(CO)₆PMe₃Fe₂(S₂C₃H₆)(CO)₄(PMe₃)₂Lower oxidation potential [4]

Catalytic Roles in Organic Transformations

1,3-Propanedithiol-derived metal complexes exhibit catalytic activity in organic reactions, particularly those mimicking biological processes. The diiron propanedithiolate hexacarbonyl complex, for example, serves as a structural and functional analog of the active site of [FeFe]-hydrogenases, enzymes that catalyze the reversible reduction of protons to hydrogen gas [5]. Computational studies suggest that the bridging dithiolate ligand facilitates electron transfer between the iron centers, enabling redox catalysis [4].

In synthetic chemistry, iron complexes of 1,3-propanedithiol have been employed in hydrodesulfurization reactions, where they assist in removing sulfur from organic substrates. The ligand’s ability to stabilize low-valent metal centers enhances the catalyst’s lifetime and activity under reducing conditions [2]. Additionally, mercury complexes of 1,3-propanedithiolate, though less effective than clinical chelators like dimercaptosuccinic acid, demonstrate potential in sequestering toxic metal ions through thiolate-mercury coordination [1].

Table 3: Catalytic Applications of 1,3-Propanedithiol Complexes

ComplexReaction CatalyzedKey Mechanistic Feature
Fe₂(S₂C₃H₆)(CO)₆Hydrogen evolutionμ-S₂ bridging facilitates electron transfer [5]
Hg(S₂C₃H₆)Cl₂Mercury sequestrationκ²-S₂ coordination binds Hg(II) [1]

Physical Description

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992)
Liquid
liquid with odour of sulfur or meat

XLogP3

1.2

Boiling Point

336 °F at 760 mm Hg (NTP, 1992)
172.9 °C

Flash Point

138 °F (NTP, 1992)

Density

1.0722 at 68 °F (NTP, 1992)
d20 1.08
1.077-1.078 (d20/4)

Melting Point

-110 °F (NTP, 1992)
-79.0 °C
-79 °C
-79°C

UNII

R4LUJ82U52

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.3 mm Hg at 28 °F ; 22.8 mm Hg at 77° F; 34.6 mm Hg at 108° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

109-80-8

Wikipedia

1,3-propanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Propanedithiol: ACTIVE

Dates

Modify: 2023-08-15
Porel et al. Sequence-Defined Bioactive Macrocycles via an Acid-Catalyzed Cascade Reaction. Nature Chemistry, doi: 10.1038/nchem.2508, published online 9 May 2016

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